REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[c:6]([NH:11][C:12]([CH:13]=[CH:14][c:15]2[cH:16][cH:17][c:18]([Cl:21])[cH:19][cH:20]2)=[O:22])[cH:7][cH:8][cH:9][cH:10]1.[CH3:25][OH:26].[Na+:24].[OH-:23]>>[O:2]=[C:3]([OH:4])[c:5]1[c:6]([NH:11][C:12]([CH:13]=[CH:14][c:15]2[cH:16][cH:17][c:18]([Cl:21])[cH:19][cH:20]2)=[O:22])[cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1NC(=O)C=Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(C=Cc1ccc(Cl)cc1)Nc1ccccc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |